molecular formula C26H34O6 B14741028 Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate CAS No. 6325-61-7

Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate

Cat. No.: B14741028
CAS No.: 6325-61-7
M. Wt: 442.5 g/mol
InChI Key: SBZLDGZXZCEWMB-UHFFFAOYSA-N
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Description

Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex molecular structure, which includes a hexane backbone linked to benzene rings through ether linkages, and ester functional groups at both ends.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate typically involves a multi-step process. One common method includes the reaction of hexane-3,4-diol with 4-bromophenol to form the intermediate 3,4-bis(4-hydroxyphenyl)hexane. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetic acid.

    Reduction: Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diethanol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active metabolites, which can then interact with biological pathways to exert their effects. The benzene rings and ether linkages contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,2’-[1,1’-biphenyl-4,4’-diylbis(azanediyl)]diacetate: Similar structure but with nitrogen atoms replacing the oxygen atoms in the ether linkages.

    Diethyl 2,2’-[hexane-3,4-diylbis(phenyl)]diacetate: Lacks the ether linkages, resulting in different chemical properties.

Properties

CAS No.

6325-61-7

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 2-[4-[4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hexan-3-yl]phenoxy]acetate

InChI

InChI=1S/C26H34O6/c1-5-23(19-9-13-21(14-10-19)31-17-25(27)29-7-3)24(6-2)20-11-15-22(16-12-20)32-18-26(28)30-8-4/h9-16,23-24H,5-8,17-18H2,1-4H3

InChI Key

SBZLDGZXZCEWMB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC(=O)OCC)C(CC)C2=CC=C(C=C2)OCC(=O)OCC

Origin of Product

United States

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